Broussonetine G
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
198953-21-8 |
|---|---|
Molecular Formula |
C18H33NO6 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[5-(1,6-dioxaspiro[4.5]decan-7-yl)-1-hydroxypentyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C18H33NO6/c20-11-13-16(22)17(23)15(19-13)14(21)7-2-1-5-12-6-3-8-18(25-12)9-4-10-24-18/h12-17,19-23H,1-11H2/t12?,13-,14?,15-,16-,17-,18?/m1/s1 |
InChI Key |
DCEQEWFABGFSHE-KZZQWINHSA-N |
SMILES |
C1CC(OC2(C1)CCCO2)CCCCC(C3C(C(C(N3)CO)O)O)O |
Isomeric SMILES |
C1CC(OC2(C1)CCCO2)CCCCC([C@@H]3[C@H]([C@@H]([C@H](N3)CO)O)O)O |
Canonical SMILES |
C1CC(OC2(C1)CCCO2)CCCCC(C3C(C(C(N3)CO)O)O)O |
Synonyms |
broussonetine G |
Origin of Product |
United States |
Isolation, Natural Occurrence, and Chemodiversity Within Broussonetia Species
Isolation Procedures for Broussonetine G from Natural Sources
This compound, along with other related alkaloids, is primarily isolated from the branches of Broussonetia kazinoki Sieb. nih.govresearchgate.net The general isolation process commences with the collection and drying of the plant material. This is followed by extraction using a solvent, typically methanol. The crude extract then undergoes a series of chromatographic separations to isolate the target compounds.
A common procedure involves partitioning the methanolic extract between different solvents to separate compounds based on their polarity. Further purification is achieved through repeated column chromatography on silica (B1680970) gel and other stationary phases. The final step often involves high-performance liquid chromatography (HPLC) to obtain the pure this compound. researchgate.netnih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural elucidation and confirmation of the isolated compound. semanticscholar.orgnih.gov
Distribution of this compound within Broussonetia kazinoki Plant Tissues
Research indicates that this compound, as well as other broussonetine alkaloids, are predominantly found in the branches of Broussonetia kazinoki. nih.govresearchgate.netmdpi.com While other parts of the Broussonetia species, such as the leaves and fruits, have been analyzed for their chemical constituents, the branches appear to be the primary repository for this specific class of alkaloids. jocpr.comnih.govmdpi.com Studies on Broussonetia luzonica have also identified the presence of alkaloids in its leaves. lpubatangas.edu.ph
Table 1: Distribution of Broussonetine Alkaloids in Broussonetia kazinoki
| Plant Part | Presence of Broussonetine Alkaloids | Primary Alkaloid Types Found |
|---|---|---|
| Branches | High | Broussonetines A, B, E, F, G, H, I, J, M, O, P, Q and Broussonetinines A, B nih.govresearchgate.netnih.govmdpi.com |
| Leaves | Lower concentration reported | General alkaloids present jocpr.com |
| Roots | Not the primary source | Contains other classes of compounds like flavonoids mdpi.com |
| Fruits | Not reported as a source | Contains other phytochemicals nih.gov |
Overview of Related Broussonetine Alkaloids and their Structural Variations
The broussonetine alkaloids represent a diverse family of more than 30 members. researchgate.net Most of these compounds share a common (2R, 3R, 4R, 5R)-pyrrolidine core structure. researchgate.net The structural diversity primarily arises from the variations in the long alkyl side chain attached to the C-5 position of the pyrrolidine (B122466) ring. researchgate.net These variations can include differences in the length of the carbon chain, the presence and position of hydroxyl groups, keto groups, and double bonds. researchgate.netnih.gov Some broussonetines also exist as glycosides, with a sugar moiety attached to the core structure. nih.gov
Table 2: Structural Features of Selected Broussonetine Alkaloids
| Compound Name | Core Structure | Key Side Chain Features |
|---|---|---|
| Broussonetine A | Pyrrolidine | 10-oxo-13-hydroxytridecyl side chain, with a β-D-glucopyranoside at C-4 nih.gov |
| Broussonetine B | Pyrrolidine | 9-oxo-13-hydroxytridecyl side chain, with a β-D-glucopyranoside at C-4 nih.gov |
| Broussonetine E | Pyrrolidine | 1,13-dihydroxy-10-oxo-tridecyl side chain nih.gov |
| Broussonetine F | Pyrrolidine | 1,13-dihydroxy-9-oxo-tridecyl side chain nih.gov |
| This compound | Pyrrolidine | 1-hydroxy-6:10;10:13-diepoxytridecyl side chain nih.gov |
| Broussonetine H | Pyrrolidine | 1-hydroxy-5:9;9:13-diepoxytridecyl side chain nih.gov |
| Broussonetine J | Piperidine (B6355638) and Pyrrolidine | Complex structure with both piperidine and pyrrolidine rings ontosight.ai |
| Broussonetine M | Pyrrolidine | (10S)-10,13-dihydroxy-tridecyl side chain researchgate.net |
Phytochemical Profiling Methodologies for Broussonetia Extracts
The phytochemical profiling of Broussonetia extracts involves a range of analytical techniques to identify and quantify the various chemical constituents. Initial qualitative screening often employs simple colorimetric tests to detect the presence of major classes of compounds like alkaloids, flavonoids, tannins, and sterols. jocpr.comlpubatangas.edu.ph
For a more detailed analysis, chromatographic and spectroscopic methods are indispensable. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of individual compounds. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and semi-volatile compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR, 13C-NMR, and 2D-NMR techniques like COSY and HMBC) and Mass Spectrometry (MS) are the primary tools for the structural elucidation of new and known compounds isolated from the extracts. semanticscholar.orgdoi.orgnih.gov These advanced analytical methods are crucial for understanding the complex chemodiversity of the Broussonetia genus. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Broussonetine A |
| Broussonetine B |
| Broussonetine E |
| Broussonetine F |
| This compound |
| Broussonetine H |
| Broussonetine I |
| Broussonetine J |
| Broussonetine M |
| Broussonetine O |
| Broussonetine P |
| Broussonetine Q |
| Broussonetinine A |
| Broussonetinine B |
| Flavonoids |
| Tannins |
Advanced Structural Elucidation and Stereochemical Assignment of Broussonetine G
Spectroscopic Techniques for Comprehensive Structural Determination
The elucidation of Broussonetine G's complex structure relied heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods, used in concert, allowed researchers to piece together the connectivity and spatial arrangement of every atom within the molecule.
NMR spectroscopy was the cornerstone of the structural analysis of this compound, providing detailed information about the hydrogen and carbon skeletons of the molecule. doi.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential for the complete assignment of its structure. doi.orgpharm.or.jp
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provided initial, critical insights into the structure of this compound. The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons through coupling constants (J-values). Analysis of the ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like pyridine-d₅, allowed for the identification of key structural features. These include the protons on the pyrrolidine (B122466) ring, the hydroxymethyl group, and the long, functionalized alkyl side chain. The specific chemical shifts (δ) and coupling patterns are unique fingerprints that, when analyzed, begin to map out the molecule's connectivity.
Complementing the proton data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy was employed to determine the number and electronic environment of all carbon atoms in this compound. oregonstate.edu Given the low natural abundance of the ¹³C isotope, these experiments provide a signal for each unique carbon atom, including quaternary carbons which are not visible in ¹H NMR. oregonstate.eduwisc.edu The chemical shifts in the ¹³C NMR spectrum indicate the type of carbon (e.g., alkane, alcohol, ether), which was crucial for identifying the various functional groups within the pyrrolidine core and the complex side chain. The complete ¹H and ¹³C NMR spectral data for this compound are detailed in the primary literature. mdpi.com
Table 1: Representative ¹H NMR Spectroscopic Data for this compound (Note: The following table is a representative structure based on data typically reported for broussonetine alkaloids. Exact chemical shifts (δ) and coupling constants (J) are documented in the primary literature. mdpi.com)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | [Value] | [e.g., m] | [Value] |
| H-3 | [Value] | [e.g., m] | [Value] |
| H-4 | [Value] | [e.g., m] | [Value] |
| H-5 | [Value] | [e.g., m] | [Value] |
| CH₂OH | [Value] | [e.g., dd] | [Value] |
| H-1' | [Value] | [e.g., m] | [Value] |
| ... | ... | ... | ... |
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (Note: The following table is a representative structure based on data typically reported for broussonetine alkaloids. Exact chemical shifts (δ) are documented in the primary literature. mdpi.com)
| Position | Chemical Shift (δ, ppm) |
| C-2 | [Value] |
| C-3 | [Value] |
| C-4 | [Value] |
| C-5 | [Value] |
| CH₂OH | [Value] |
| C-1' | [Value] |
| ... | ... |
While 1D NMR spectra provide foundational data, 2D NMR techniques were indispensable for assembling the complete molecular structure of this compound by revealing correlations between nuclei. doi.orgpharm.or.jp
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu By revealing which protons are neighbors in the spin system, COSY spectra allowed for the tracing of proton networks throughout the molecule, confirming the connectivity within the pyrrolidine ring and along the alkyl side chain. pharm.or.jpsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu This powerful technique was used to definitively assign the ¹³C signals based on the already-assigned proton signals, or vice-versa, providing unambiguous C-H connectivity. columbia.edu
Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the precise molecular formula of this compound. ESI is a soft ionization technique that allows large, non-volatile, and polar molecules like alkaloids to be analyzed with minimal fragmentation. news-medical.netgeologyscience.ru The experiment provides a highly accurate mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). This exact mass measurement allows for the calculation of a unique elemental composition, distinguishing this compound from other isomers and compounds with the same nominal mass. news-medical.netkg.ac.rs This technique was fundamental in confirming the molecular formula as proposed through NMR analysis.
Mass Spectrometry (MS) Applications in Elucidation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a cornerstone technique for determining the precise elemental composition of this compound. This method provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula. For related broussonetine compounds, such as Broussonetine K and L, HR-ESIMS has been instrumental in establishing their molecular formulas as C24H45NO11. pharm.or.jp This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high-resolution data ensures the correct assignment of the molecular formula, which is a fundamental prerequisite for further structural elucidation. mdpi.comresearchgate.net
Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) offers deep structural insights by fragmenting the molecular ion of this compound and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), breaks the molecule at its weakest bonds, providing a fragmentation pattern that acts as a structural fingerprint. wikipedia.orgemis.denih.gov
The analysis of these fragments helps to piece together the molecule's connectivity. For instance, in the study of related complex molecules, MS/MS has been used to identify and sequence peptide fragments or to characterize the structure of oligosaccharides by analyzing glycosidic and cross-ring cleavages. nationalmaglab.orgdntb.gov.uaspectroscopyonline.com This technique allows researchers to map out the different components of the molecule, such as the pyrrolidine core and the lipophilic side chain, and how they are connected. researchgate.netacs.org The fragmentation data is essential for confirming the proposed structure derived from other spectroscopic methods like NMR. jfda-online.com
Table 1: Illustrative Fragmentation Data for a Broussonetine Analogue
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structural Assignment |
| 524.3 | 362.2 | Loss of the glycosyl moiety |
| 524.3 | 200.1 | Cleavage of the long alkyl side chain |
| 524.3 | 144.1 | Fragmentation of the pyrrolidine ring |
Note: This table is illustrative and based on general fragmentation patterns observed for similar compounds. Actual values for this compound would require specific experimental data.
Vibrational Spectroscopy for Functional Group Insights (e.g., Infrared (IR))
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. nih.gov This non-invasive technique probes the vibrational modes of molecules, resulting in a spectrum with characteristic absorption bands corresponding to specific chemical bonds. nih.govresearchgate.net For instance, the IR spectrum of a related compound, Broussonetine L, showed strong absorption bands for hydroxyl (OH) and amine (NH) groups around 3398 cm⁻¹ and a carbonyl (C=O) group at 1703 cm⁻¹. pharm.or.jp The presence of these functional groups is a key feature of the broussonetine family of alkaloids. IR spectroscopy can be used for both qualitative and quantitative analysis of the chemical components within a sample. openbiotechnologyjournal.com
Table 2: Characteristic IR Absorption Frequencies for Broussonetine Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (medium) |
| C-H (Alkane) | Stretching | 2850-2960 |
| C=O (Ketone) | Stretching | 1700-1725 |
| C-N (Amine) | Stretching | 1080-1360 |
| C-O (Alcohol) | Stretching | 1050-1260 |
Note: The exact positions of the peaks can be influenced by the molecular environment and hydrogen bonding.
Determination of Absolute Stereochemistry of this compound
Establishing the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is critical for understanding the biological activity of this compound. Various chiroptical and chemical methods are employed for this purpose.
Application of Mosher's Method and Benzoate (B1203000) Chirality Rules
Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of chiral alcohols and amines. usm.edu This method involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the 1H NMR spectra of the two diastereomers allow for the assignment of the absolute configuration. scispace.com This method has been successfully applied to determine the absolute stereochemistry of the pyrrolizidine (B1209537) ring and other chiral centers in various broussonetine alkaloids. scispace.comdoi.org
Similarly, the benzoate chirality rule is another established method. This involves forming a benzoate derivative of a chiral alcohol and analyzing its circular dichroism (CD) spectrum. The sign of the Cotton effect in the CD spectrum can be correlated to the absolute configuration of the chiral center. This method has been used in combination with Mosher's method to elucidate the stereochemistry of broussonetine compounds. doi.org
Chiroptical Methods (e.g., Optical Rotation)
Optical rotation is a fundamental chiroptical property of chiral molecules like this compound. anton-paar.com It measures the angle to which the plane of polarized light is rotated when passed through a solution of the compound. anton-paar.com The direction and magnitude of this rotation are characteristic of the molecule's specific three-dimensional structure. For example, the related Broussonetine D has a reported specific rotation of [α]D25 = +23.9 (c = 0.4, MeOH), which was used to confirm its absolute configuration by comparing it to a known value. researchgate.net Similarly, Broussonetine A exhibits a specific rotation of [α]D +32.1° (c = 0.21, MeOH). clockss.org The specific rotation is a crucial piece of data that, while not sufficient on its own to determine the entire stereochemistry, serves as a key identifier and a point of comparison with synthetic standards or related natural products. researchgate.netnih.gov
X-ray Crystallography of this compound Derivatives or Analogues
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute stereochemistry. anton-paar.comsci-hub.se This technique involves diffracting X-rays through a single crystal of the compound or a suitable derivative. anton-paar.com The resulting diffraction pattern is used to construct a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
While obtaining suitable crystals of the natural product itself can be challenging, the formation of heavy atom derivatives can facilitate the process. numberanalytics.com The synthesis and crystallization of derivatives have been successfully used to confirm the absolute configuration of other complex molecules. sciensage.info In cases where the natural product does not crystallize well, the total synthesis of the compound and subsequent crystallization of a synthetic intermediate or the final product can provide the necessary confirmation of its structure and stereochemistry. acs.org
Biosynthetic Pathways and Precursor Incorporation Studies of Broussonetine G
Elucidation of the Pyrrolidine (B122466) Core Biosynthesis
The central nitrogen-containing five-membered ring of the broussonetines is a defining feature of this alkaloid class. Its formation is derived from a common amino acid, which undergoes a series of enzymatic transformations to yield the final hydroxylated pyrrolidine structure.
Feeding studies and structural analysis have established that the amino acid serine serves as the foundational building block for the pyrrolidine core. clockss.org Specifically, the C-1, C-2, and C-3 atoms of the broussonetine skeleton, which constitute a significant portion of the pyrrolidine ring, are derived from serine. doi.org Isotopic labeling experiments have confirmed that C-3 of serine, which typically originates from C-1 of glucose in primary metabolism, is incorporated into the broussonetine structure. rsc.org The absolute stereochemistry of the pyrrolidine moiety in most broussonetines, including the presumed precursor to Broussonetine G, is related to D-serine, indicating a stereospecific biosynthetic process. csic.esdoi.org This is a common theme in the biosynthesis of similar polyhydroxylated alkaloids. researchgate.netcore.ac.uk
While the specific enzymes involved in this compound biosynthesis have not been fully isolated and characterized, the pathway is hypothesized to mirror that of other well-studied sphingosine-related metabolites. clockss.org The initial and committed step is believed to be a condensation reaction between serine and a long-chain fatty acyl-CoA. clockss.org This reaction is catalyzed by a serine palmitoyltransferase (SPT), an enzyme that joins the two precursor molecules. clockss.org Following this initial condensation, the resulting intermediate is thought to undergo a sequence of enzymatic reactions, including hydroxylations, reductions, and ultimately, a cyclization event to form the characteristic (2R,3R,4R,5R)-polyhydroxylated pyrrolidine ring. clockss.orgresearchgate.net
Origin of the Long Carbon Side Chain of this compound
Attached to the pyrrolidine core of this compound is a distinctive long carbon side chain, which in the case of this compound, terminates in a unique spiroacetal functionality. clockss.org The biosynthesis of this lipophilic tail follows a well-established metabolic route for fatty acid synthesis.
The long carbon side chain of the broussonetines is constructed via the acetate-malonate pathway, the primary mechanism for fatty acid synthesis in organisms. csic.esdoi.org In this pathway, an initial acetyl-CoA "starter" unit is sequentially elongated by two-carbon units derived from malonyl-CoA. viper.ac.in Malonyl-CoA itself is produced from the carboxylation of acetyl-CoA. viper.ac.in Isotopic labeling studies have confirmed that the carbons constituting the C-4 through C-18 portion of the broussonetine backbone originate from this pathway. rsc.orgdoi.org
The specific long-chain fatty acyl-CoA that condenses with serine to initiate broussonetine biosynthesis has been identified as palmitoyl-CoA. csic.esclockss.org Palmitoyl-CoA is a 16-carbon thioester that is a common product of fatty acid synthesis. libretexts.org Its role as the direct precursor for the majority of the side chain (specifically, the fragment that becomes C-4 to C-18) was confirmed through labeling experiments. rsc.orgdoi.org The condensation of serine with palmitoyl-CoA forms the complete 18-carbon backbone of the broussonetine molecule, which is then subject to further enzymatic modifications to yield the final structure. clockss.org
Isotopic Labeling Studies in Biosynthetic Pathway Mapping
The elucidation of the this compound biosynthetic pathway relies heavily on isotopic labeling experiments conducted on its close analogue, Broussonetine J, isolated from aseptic cultures of Broussonetia kazinoki. rsc.orgdoi.org These studies provide direct evidence for the origins of the carbon skeleton. nih.govnih.gov By feeding the plant culture with a substrate containing a stable isotope like Carbon-13 (¹³C) and then analyzing the position of the label in the isolated product, researchers can trace the metabolic flow from simple precursors to the complex final molecule. rsc.orgdoi.org
A key experiment involved feeding the culture [1-¹³C]glucose. rsc.org The resulting Broussonetine J was isolated and analyzed using ¹³C-NMR spectroscopy to determine which carbon atoms were enriched with the isotope. The observed labeling pattern provided a clear map of the molecule's origins, as detailed in the table below. rsc.orgdoi.org
| Labeled Precursor | Method of Analysis | Observed Labeling Pattern in Broussonetine J | Inferred Biosynthetic Origin |
| [1-¹³C]Glucose | ¹³C-NMR Spectroscopy | Enrichment observed at positions C-1, C-4, C-6, C-8, C-10, C-12, C-14, C-16, and C-18. rsc.org | C-1 : Derived from C-3 of serine, which originates from C-1 of glucose. rsc.orgdoi.orgC-4 to C-18 : Derived from palmitoyl-CoA, which is formed through the acetate-malonate pathway from glucose. rsc.orgdoi.org |
These findings strongly support a biosynthetic route where D-glucose is first metabolized to form D-serine and acetyl-CoA. The acetyl-CoA units are then used to build palmitoyl-CoA via the acetate-malonate pathway. csic.es Finally, a key condensation of D-serine and palmitoyl-CoA joins the two fragments, which then undergo further enzymatic processing to yield the final broussonetine structure. doi.orgclockss.org
Comparative Biosynthesis of this compound with Other Iminosugars
The biosynthesis of this compound, as a representative of the broussonetine family, shows both common and divergent features when compared to other classes of iminosugars. Iminosugars, also known as polyhydroxylated alkaloids, are a broad class of natural products that act as potent glycosidase inhibitors. biorxiv.org Their structural diversity is mirrored by the variety of their biosynthetic pathways.
Similarities: A common theme in the biosynthesis of many iminosugars, including this compound, is the utilization of primary metabolites as foundational building blocks. For instance, the ultimate precursor for the pyrrolidine ring of this compound is glucose, which is also the starting point for the biosynthesis of piperidine (B6355638) iminosugars like 1-deoxynojirimycin (DNJ) and other pyrrolidine-type iminosugars like 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) . csic.es In all these cases, carbohydrate metabolism provides the initial carbon framework that is later modified and cyclized.
Differences: The primary divergence lies in the specific precursors and the subsequent enzymatic transformations. While the pyrrolidine core of this compound is derived from the amino acid D-serine , the biosynthesis of the piperidine ring in DNJ proceeds more directly from glucose, involving intermediates like mannojirimycin and nojirimycin in some organisms before reduction. csic.es
In contrast, the biosynthesis of bicyclic iminosugars, such as the indolizidine alkaloid swainsonine , begins with the amino acid L-lysine . csic.es Lysine is first converted to pipecolic acid, which then undergoes a series of oxidative tailoring reactions, including hydroxylations and cyclization, catalyzed by enzymes like dioxygenases and imine reductases to form the final indolizidine structure. biorxiv.org This pathway is fundamentally different from the serine-palmitoyl-CoA condensation route used for broussonetines.
The table below summarizes the biosynthetic origins of this compound in comparison to other notable iminosugars.
| Feature | This compound | 1-Deoxynojirimycin (DNJ) | 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | Swainsonine |
| Iminosugar Class | Pyrrolidine | Piperidine | Pyrrolidine | Indolizidine |
| Primary Precursor(s) | D-Serine, Palmitoyl-CoA | D-Glucose | D-Glucose | L-Lysine |
| Initial Building Block(s) | Amino Acid, Fatty Acid | Carbohydrate | Carbohydrate | Amino Acid |
| Key Intermediate(s) | 3-Phosphoglyceric Acid | Nojirimycin, Mannojirimycin | Not fully detailed | Pipecolic Acid |
| Core Ring System Formation | Condensation and cyclization | Intramolecular cyclization of an amino-sugar | Intramolecular cyclization | Cyclization of pipecolic acid derivative |
| Source Organism Type | Plant (Broussonetia) | Plants (Morus), Bacteria (Bacillus, Streptomyces) | Plants (Commelina), Cyanobacteria (Cylindrospermum) | Fungi, Plants (locoweeds) |
This comparative analysis highlights the metabolic versatility that leads to the structural diversity observed in the iminosugar family. While the end products are all glycosidase inhibitors that mimic sugar transition states, the evolutionary paths to their synthesis are distinct, leveraging different primary metabolic pathways and precursor molecules. biorxiv.org
Synthetic Approaches and Chemical Modification Strategies for Broussonetine G and Analogues
Total Synthesis of Broussonetine G
The intricate structure of this compound, a potent glycosidase inhibitor, has presented a significant challenge to synthetic chemists. Its total synthesis requires precise control over multiple stereocenters and the construction of a complex side chain attached to a polyhydroxylated pyrrolidine (B122466) core.
Key Synthetic Intermediates and Chiral Pool Starting Materials
Various strategies for the total synthesis of this compound have been developed, often relying on the use of chiral pool starting materials to establish the initial stereochemistry. A common approach involves the retrosynthetic disconnection of the molecule into a pyrrolidine core and a functionalized side chain. uwindsor.ca
One notable synthesis utilized D-serine as a chiral precursor to construct the polyhydroxylated pyrrolidine building block. beilstein-journals.org Another successful strategy employed a sugar-derived cyclic nitrone, prepared from D-arabinose, as a key intermediate. This nitrone served as a scaffold for the stereoselective construction of the pyrrolidine ring.
A convergent approach has also been described, where the pyrrolidine core and the side chain are synthesized separately and then coupled. uwindsor.ca For instance, a protected and functionalized pyrrolidine fragment can be prepared, ready for the attachment of the spiroketal-containing side chain. uwindsor.ca
| Starting Material | Key Intermediate | Synthetic Strategy |
| D-Serine | Polyhydroxylated pyrrolidine | Convergent synthesis |
| D-Arabinose | Cyclic nitrone | Linear synthesis |
| Phthalimide | Oxazolidin-2-one | Catalyst-controlled diastereoselective synthesis |
Ring-Closing Metathesis (RCM) in Pyrrolidine Ring Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of the pyrrolidine ring in the synthesis of this compound and its analogues. beilstein-journals.orgcapes.gov.br This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, allows for the efficient formation of the five-membered ring from a diene precursor. beilstein-journals.orgbeilstein-journals.org
In one approach, an imino diene was subjected to RCM using a second-generation Grubbs catalyst to form a crucial bicyclic oxazolone (B7731731) intermediate. beilstein-journals.org This intermediate then served as a versatile platform for further functionalization to yield the desired pyrrolidine core. The use of RCM is advantageous due to its high functional group tolerance and its ability to form rings under mild conditions. beilstein-journals.org The general applicability of RCM in forming the core cyclic olefin from an N-containing diene precursor is a key stage in many iminocyclitol syntheses. beilstein-journals.org
Stereoselective Installation of Stereocenters in this compound
The stereocontrolled synthesis of this compound necessitates the precise installation of multiple stereocenters within both the pyrrolidine core and the side chain. researchgate.net Various asymmetric methods have been employed to achieve this.
For the pyrrolidine moiety, the stereochemistry is often established from a chiral starting material like a sugar or an amino acid. researchgate.net For example, the use of sugar-derived cyclic nitrones allows for the transfer of the sugar's stereochemistry to the newly formed pyrrolidine ring. researchgate.net
The stereocenters in the side chain, particularly the spiroketal unit, present a significant challenge. One successful strategy involved an iridium-catalyzed spiroketalization, which allowed for the diastereo- and enantioselective formation of this complex moiety. acs.org Another approach utilized a Brown allylation to install a key stereocenter in the side chain. acs.org The stereochemistry of the spiroketal center can also be influenced by the stereochemistry of a secondary alcohol in a triol precursor to the side chain. uwindsor.ca
Regioselective Functionalization Techniques in Side Chain Construction
The construction of the C13 side chain of this compound requires regioselective functionalization to introduce various oxygen-containing groups. Cross-metathesis (CM) has proven to be a versatile method for introducing the bulk of the side chain onto the pyrrolidine core. researchgate.net This reaction allows for the coupling of a vinyl-substituted pyrrolidine with a functionalized olefin, providing a modular approach to different Broussonetine analogues. beilstein-journals.orgresearchgate.net
Further functionalization of the side chain often involves stereoselective dihydroxylation reactions to introduce the hydroxyl groups with the correct stereochemistry. For instance, OsO4-mediated dihydroxylation has been used to install diols on the side chain. beilstein-journals.org The regioselective reduction of azide (B81097) groups to amines is another key transformation, enabling the introduction of nitrogen-containing functionalities at specific positions. nih.gov The choice of protecting groups and the reaction sequence are crucial for achieving the desired regioselectivity in these transformations.
Design and Synthesis of this compound Analogues and Derivatives
The promising biological activity of this compound has spurred the design and synthesis of numerous analogues and derivatives to explore the structure-activity relationships (SAR) and to develop compounds with improved potency and selectivity. frontiersin.org
Structural Modifications of the Pyrrolidine Core
Modifications to the pyrrolidine core of this compound have been a key area of investigation. frontiersin.orgnih.gov These modifications aim to understand the role of the polyhydroxylated pyrrolidine moiety in glycosidase inhibition.
Syntheses of analogues with differing stereochemistry in the pyrrolidine ring have been achieved. researchgate.netresearchgate.net For example, starting from different chiral precursors or by employing stereoselective reactions, diastereomers of the natural product's pyrrolidine core have been prepared. researchgate.net These studies have revealed that the configuration of the polyhydroxylated pyrrolidine ring plays a critical role in the inhibitory activity and selectivity against different glycosidases. researchgate.net
Furthermore, hybrid molecules incorporating the pyrrolidine ring with other pharmacophoric moieties such as N-benzoylthiourea, thiohydantoin, and thiazole (B1198619) have been synthesized to explore new biological activities. frontiersin.org The synthesis of these analogues often employs similar key reactions as the total synthesis of this compound, such as cross-metathesis and stereoselective cyclization reactions. researchgate.net
| Modification Strategy | Rationale | Key Synthetic Method |
| Altering stereochemistry | Explore SAR, improve selectivity | Diastereoselective synthesis, use of different chiral pools |
| Hybrid molecule synthesis | Discover new biological activities | Coupling with other pharmacophores |
| Introduction of fluorination | Enhance inhibitory activity | Nucleophilic fluorination reactions |
Variations in the Alkyl Side Chain Length and Functionalization
The biological activity of this compound analogues is significantly influenced by the structure of the alkyl side chain. Research has demonstrated that modifications in the length and functionalization of this chain can lead to substantial changes in the potency and selectivity of glycosidase inhibition. researchgate.netnih.gov
A general structural feature of most broussonetines is a polyhydroxylated pyrrolidine core linked to a diversely functionalized 13-carbon side chain. beilstein-journals.org Synthetic strategies often exploit this modularity, allowing for the creation of a library of analogues with varied side chains to probe structure-activity relationships (SAR). researchgate.net For instance, studies on analogues of Broussonetine M revealed that both the configuration of the pyrrolidine ring and the presence and stereochemistry of a hydroxyl group at the C-10' position on the alkyl side chain are critical factors affecting the specificity and potency of glycosidase inhibition. researchgate.netox.ac.uk Similarly, for Broussonetine W and its analogues, the length of the side chain and the presence of an α,β-unsaturated ketone functional group were also found to impact their inhibitory effects on glycosidases. researchgate.netnih.gov
Synthesis of Enantiomers and Diastereomers of this compound and Analogues
The stereochemistry of both the pyrrolidine core and the alkyl side chain plays a pivotal role in the biological activity of broussonetine analogues. Consequently, significant effort has been dedicated to the stereocontrolled synthesis of various enantiomers and diastereomers to explore their differential effects on glycosidase inhibition and other biological targets. researchgate.netnih.gov
A powerful strategy for accessing different stereoisomers involves a retrosynthetic approach that disconnects the molecule into its core cyclic structure and the functionalized side chain. uwindsor.ca This method makes all potential diastereomers accessible. For the synthesis of (+)-Broussonetine G, this strategy was employed to create the four possible diastereomers, which was instrumental in assigning the relative and absolute stereochemistry of the natural product. uwindsor.canih.gov
The synthesis of enantiomers often starts from the opposite enantiomer of a chiral starting material. For example, while many natural broussonetines are synthesized from D-sugars, their enantiomers can be accessed from L-sugars. Syntheses of ent-Broussonetine M and other stereoisomers have been achieved using L-arabinose, L-lyxose, and L-xylose-derived cyclic nitrones. researchgate.netmdpi.com These studies have revealed fascinating differences in biological activity. For example, (+)-Broussonetine W is a selective and potent inhibitor of β-galactosidase, whereas its enantiomer, (-)-Broussonetine W, is a selective and potent inhibitor of α-glucosidase. nih.gov Similarly, natural Broussonetine M is a potent inhibitor of β-glucosidase and β-galactosidase, while its enantiomer, ent-Broussonetine M, selectively and potently inhibits rice α-glucosidase and rat intestinal maltase. researchgate.netox.ac.uk
The table below summarizes the differential inhibitory activity of some Broussonetine enantiomers.
| Compound | Target Enzyme | IC₅₀ (µM) |
| (+)-Broussonetine W | β-Galactosidase | 0.03 |
| (-)-Broussonetine W | α-Glucosidase | 0.047 |
| Broussonetine M | β-Glucosidase | 6.3 |
| Broussonetine M | β-Galactosidase | 2.3 |
| ent-Broussonetine M | Rice α-Glucosidase | 1.2 |
| ent-Broussonetine M | Rat Intestinal Maltase | 0.29 |
| Broussonetine I | β-Glucosidase | 2.9 |
| ent-Broussonetine I | α-Glucosidase | 0.33 |
| ent-Broussonetine J2 | α-Glucosidase | 0.53 |
This table presents data on the inhibitory concentrations (IC₅₀) of various Broussonetine enantiomers against specific glycosidase enzymes, highlighting the critical role of stereochemistry in determining biological activity and selectivity. researchgate.netnih.govox.ac.uk
Novel Synthetic Methodologies Applicable to this compound Production
Utilization of Sugar-Derived Cyclic Nitrones
A highly effective and widely adopted strategy for the synthesis of this compound and its analogues involves the use of sugar-derived cyclic nitrones. researchgate.netmdpi.com This approach is powerful because carbohydrates provide a rich source of stereochemically defined starting materials, allowing for the construction of the polyhydroxylated pyrrolidine core with high stereocontrol. beilstein-journals.org
In a typical synthesis, a readily available sugar, such as D-arabinose, is converted into a cyclic nitrone. nih.govmdpi.com This nitrone intermediate contains the pre-defined stereochemistry of the future pyrrolidine ring. For the synthesis of Broussonetine M, three of the four stereocenters on the pyrrolidine ring were determined by the D-arabinose-derived cyclic nitrone starting material. mdpi.com The final stereocenter is established through a highly diastereoselective addition of an organometallic reagent to the nitrone. mdpi.com This methodology has been successfully applied to the total synthesis of numerous broussonetines, including Broussonetine W and other 6-C-alkylated DMDP-related natural products like this compound. nih.govnih.gov The versatility of this method allows for the synthesis of various stereoisomers by simply choosing the appropriate starting sugar, such as an L-sugar to produce the enantiomeric series. researchgate.netmdpi.com
Cross-Metathesis Reactions for Side Chain Elaboration
Olefin cross-metathesis (CM) has emerged as a key reaction for the elaboration and installation of the long alkyl side chain characteristic of this compound and its family members. mdpi.com This reaction is prized for its versatility and functional group tolerance, enabling the convergent coupling of two complex fragments: the pyrrolidine core and the side chain. beilstein-journals.orgcore.ac.uk
The general strategy often involves synthesizing the polyhydroxylated pyrrolidine core with a terminal alkene and a separate, functionalized side chain also containing a terminal alkene. researchgate.netcore.ac.uk A cross-metathesis reaction, typically promoted by a second-generation Grubbs catalyst, is then used to join these two fragments. beilstein-journals.orgcore.ac.uk This approach was pivotal in the first total syntheses of Broussonetines D, M, O, and P. beilstein-journals.orgcore.ac.uk The power of this methodology lies in its modularity; by preparing different side chain fragments, a wide variety of natural broussonetines and their synthetic analogues can be accessed from a common pyrrolidine intermediate. beilstein-journals.orgcore.ac.uk This intertwining of ring-closing metathesis (for the core) and cross-metathesis (for the side chain) represents a highly efficient and flexible route to the broussonetine family. beilstein-journals.org
The table below outlines key syntheses utilizing cross-metathesis.
| Target Compound(s) | Key Fragments Coupled | Catalyst | Reference |
| Broussonetine D & M | D-Serine derived pyrrolidine alkene & side chain alkene | 2nd-Gen Grubbs | core.ac.uk |
| Broussonetine O & P | D-Serine derived pyrrolidine alkene & side chain alkene | 2nd-Gen Grubbs | beilstein-journals.org |
| Broussonetine M & Analogues | Sugar-derived pyrrolidine alkene & side chain alkene | Not specified | mdpi.com |
This table highlights the application of cross-metathesis in the convergent synthesis of various broussonetines, demonstrating the coupling of a chiral pyrrolidine core with a prepared side chain.
Asymmetric Allylic Alkylation Approaches
A distinct and powerful strategy for the synthesis of the broussonetine core, including that of (+)-Broussonetine G, is based on palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govacs.org This methodology proved crucial in the first-ever total synthesis of (+)-Broussonetine G, where it was used to construct the chiral pyrrolidine core and definitively assign its stereochemistry. uwindsor.canih.gov
The key transformation involves a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of butadiene monoepoxide. uwindsor.canih.gov A double allylic alkylation sequence with a nitrogen nucleophile constructs a trans-2,5-dihydropyrrole intermediate with high enantioselectivity. uwindsor.canih.gov This chiral synthon is then further elaborated to form the fully functionalized pyrrolidine core of this compound. uwindsor.ca The retrosynthetic plan showcases the strategic advantage of this method, where the core is assembled efficiently through the AAA reaction, and the side chain is attached in a subsequent step. uwindsor.ca The versatility of the AAA reaction provides a powerful tool for creating complex chiral amines and has been highlighted as an enabling methodology for the efficient synthesis of a wide array of bioactive natural products. acs.org
Mechanistic Investigations of Glycosidase Inhibitory Activity of Broussonetine G
Breadth and Specificity of Glycosidase Inhibition by Broussonetine G
This compound and its analogues exhibit a remarkable ability to inhibit a range of glycosidase enzymes. Their activity is not uniform across all types of glycosidases, showing a distinct pattern of selectivity that is of great interest for targeted therapeutic applications.
Inhibition of α-Glucosidases and β-Glucosidases
This compound is recognized as a potent inhibitor of β-glycosidases. nih.gov While specific inhibitory concentration (IC50) values for this compound are not extensively detailed in readily available literature, the inhibitory profile of the broader broussonetine family provides significant insights. For instance, broussonetines E and F also demonstrate strong β-glycosidase inhibition. nih.gov In contrast, the natural enantiomers of most broussonetines, including the core structure found in this compound, generally show weak to no inhibition of α-glucosidases. This selectivity is a defining characteristic of this class of iminosugars.
The inhibitory prowess of broussonetine analogues against β-glucosidases can be potent. For example, Broussonetine I is a powerful inhibitor of β-glucosidase with an IC50 value of 2.9 μM. nih.gov This highlights the potential of the broussonetine scaffold in targeting this class of enzymes.
| Compound | Target Enzyme | IC50 (μM) |
| Broussonetine I | β-Glucosidase | 2.9 |
| ent-Broussonetine I | α-Glucosidase | 0.33 |
| ent-Broussonetine J2 | α-Glucosidase | 0.53 |
This table presents the inhibitory concentrations (IC50) of Broussonetine I and its enantiomers against α- and β-glucosidases, demonstrating the stereochemical influence on enzyme selectivity.
Inhibition of β-Galactosidases and β-Mannosidases
The inhibitory spectrum of this compound extends to other β-glycosidases, notably β-galactosidase and β-mannosidase. researchgate.net This broad-spectrum inhibition against β-linked sugar processing enzymes is a characteristic feature of many broussonetine alkaloids. nih.gov For instance, Broussonetine M is a potent inhibitor of bovine liver β-galactosidase with an IC50 of 8.1 μM. nih.gov The structurally related Broussonetine W is an exceptionally potent and selective inhibitor of β-galactosidase, with an IC50 value of 0.03 μM. rsc.org
| Compound | Target Enzyme | IC50 (μM) |
| Broussonetine M | β-Galactosidase | 8.1 |
| Broussonetine W | β-Galactosidase | 0.03 |
This table showcases the potent inhibition of β-galactosidase by broussonetines M and W, illustrating the high affinity of this class of compounds for this enzyme.
Comparative Analysis with Other Iminosugar Glycosidase Inhibitors
The inhibitory profile of broussonetines positions them as analogues of 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), a known potent inhibitor of β-glucosidase and β-galactosidase. nih.gov This is in contrast to 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), which is a powerful α-glucosidase inhibitor. nih.gov The long alkyl side chain present in broussonetines, including this compound, is a key structural feature that differentiates them from simpler iminosugars like deoxynojirimycin (DNJ) and castanospermine (B190763).
While DNJ and castanospermine are potent inhibitors of α-glucosidases, broussonetines with the natural D-arabinose-derived pyrrolidine (B122466) core are typically selective for β-glycosidases. nih.govnih.gov This opposing selectivity underscores the critical role of the core stereochemistry and the nature of the substituent at the anomeric-like position in determining enzyme specificity.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
The potency and selectivity of this compound and its analogues as glycosidase inhibitors are intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies have elucidated the critical roles of the pyrrolidine ring's stereochemistry and the functionalization of the long alkyl side chain.
Influence of Pyrrolidine Ring Stereochemistry on Inhibitory Potency and Specificity
The stereochemistry of the polyhydroxylated pyrrolidine ring is a primary determinant of glycosidase inhibitory specificity. rsc.org Most naturally occurring broussonetines, which are biosynthesized from D-sugars, feature a (2R, 3R, 4R, 5R)-pyrrolidine moiety and are potent inhibitors of β-glycosidases. nih.gov
A remarkable feature of this class of compounds is that their enantiomers, derived from L-sugars, often exhibit a complete reversal of selectivity, becoming potent and specific inhibitors of α-glucosidases. researchgate.net For example, while (+)-Broussonetine W is a potent β-galactosidase inhibitor, its enantiomer is a selective and potent α-glucosidase inhibitor with an IC50 of 0.047 μM. rsc.org Similarly, the enantiomers of Broussonetine I and J2 are potent α-glucosidase inhibitors. nih.gov This demonstrates that the absolute configuration of the hydroxyl groups on the pyrrolidine ring plays a pivotal role in dictating which class of glycosidases is inhibited.
Impact of Side Chain Hydroxyl Groups and Functionalization on Enzyme Binding
The extended alkyl side chain of this compound and its analogues is not merely a passive structural element; its length and the presence and stereochemistry of hydroxyl groups significantly influence inhibitory potency. nih.govrsc.org Studies on analogues of Broussonetine M have shown that the configuration of the C-10' hydroxyl group on the alkyl side chain affects both the specificity and potency of glycosidase inhibition. researchgate.net
The presence of hydroxyl groups on the side chain can provide additional hydrogen bonding interactions within the enzyme's active site, thereby enhancing binding affinity. The strategic placement of these functional groups can lead to highly potent and selective inhibitors. The lipophilic nature of the long side chain also likely contributes to interactions with the enzyme, potentially through hydrophobic pockets adjacent to the active site. nih.gov Further functionalization of this side chain offers a promising avenue for the development of even more potent and specific glycosidase inhibitors based on the broussonetine scaffold.
Role of Alkyl Side Chain Length in Glycosidase Recognition
The inhibitory potency and selectivity of broussonetine alkaloids are significantly influenced by the structure of their alkyl side chain. Most naturally occurring broussonetines, including this compound, feature a characteristic 13-carbon chain attached to the C-5 position of the polyhydroxylated pyrrolidine ring. nih.gov This lipophilic side chain plays a pivotal role in the recognition and binding of the inhibitor to the active site of glycosidase enzymes.
Research on α-C-1-alkylated 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives, which share a similar pyrrolidine core with broussonetines, has demonstrated that increasing the length of the C-1 alkyl chain leads to a shift in inhibitory activity. While the parent DAB compound is a potent α-glucosidase inhibitor, analogs with longer alkyl chains exhibit improved potency as β-glucosidase inhibitors. nih.gov This trend highlights the importance of the hydrophobic side chain in guiding the inhibitor to the active sites of specific glycosidases, which often possess hydrophobic pockets or channels adjacent to the catalytic residues.
This compound, along with its closely related analogs Broussonetine E and Broussonetine F, is recognized as a potent inhibitor of β-glycosidases. nih.gov The long alkyl chain is believed to extend into hydrophobic regions of the enzyme's active site, thereby enhancing the binding affinity and stability of the enzyme-inhibitor complex. The functional groups present on this chain, such as hydroxyl groups or epoxide rings in the case of this compound, can also form additional specific interactions, further contributing to the inhibitory strength and selectivity. The interplay between the length of the alkyl chain and the presence and stereochemistry of functional groups ultimately dictates the specific glycosidase inhibitory profile of each broussonetine analog. nih.gov
Computational Approaches to Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. phcog.com This method is instrumental in understanding the molecular basis of inhibitor potency and selectivity. While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, docking simulations of closely related broussonetine analogs and other α-1-C-alkylated iminosugars provide valuable insights into its likely binding mechanism. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be represented by the equation:
Activity = f (Physicochemical properties and/or Structural properties)
For a series of this compound analogs, a QSAR study would involve several key steps:
Data Set Preparation : A series of this compound analogs with varying alkyl side chains or different stereochemistries would be synthesized and their glycosidase inhibitory activities (e.g., IC50 values) would be experimentally determined.
Descriptor Calculation : A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.
Model Development : Statistical methods, such as multiple linear regression or partial least squares, are employed to build a mathematical model that correlates the calculated descriptors with the observed inhibitory activity.
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Although a specific QSAR model for this compound has not been detailed in the reviewed literature, this approach holds significant potential for the rational design of novel, more potent, and selective glycosidase inhibitors based on the this compound scaffold.
Based on molecular docking simulations of related iminosugar inhibitors, the binding mode of this compound within the active site of a target glycosidase can be inferred. phcog.comresearchgate.net The polyhydroxylated pyrrolidine ring of this compound is expected to act as a mimic of the oxocarbenium ion transition state that occurs during glycosidic bond cleavage. This mimicry allows the pyrrolidine nitrogen, in its protonated state, to form strong ionic interactions with negatively charged catalytic residues, such as aspartate or glutamate, in the enzyme's active site. phcog.com
Furthermore, the hydroxyl groups on the pyrrolidine ring are positioned to form a network of hydrogen bonds with surrounding amino acid residues, mirroring the interactions of the natural carbohydrate substrate. The long, hydrophobic alkyl side chain is crucial for anchoring the inhibitor within the active site. It is predicted to occupy a hydrophobic channel or pocket, forming van der Waals interactions with nonpolar amino acid residues. The specific functional groups on the side chain of this compound, such as its diepoxytridecyl moiety, would likely form additional hydrogen bonds or polar interactions, contributing to its high binding affinity and specificity for certain glycosidases. researchgate.net
Enzyme Kinetics Studies of Glycosidase Inhibition
Enzyme kinetics studies are essential for elucidating the mechanism by which an inhibitor affects enzyme activity. uniroma1.it These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data are often analyzed using graphical methods like the Lineweaver-Burk plot to determine key kinetic parameters, including the Michaelis constant (Km) and the maximum velocity (Vmax), and to identify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). uniroma1.it
The table below summarizes the IC50 values for several broussonetine compounds against various glycosidases, illustrating the potent and often selective nature of this class of inhibitors.
| Compound | α-Glucosidase (rice) IC50 (μM) | β-Glucosidase (bovine liver) IC50 (μM) | β-Galactosidase (bovine liver) IC50 (μM) | Maltase (rat intestinal) IC50 (μM) |
|---|---|---|---|---|
| Broussonetine M | - | 6.3 researchgate.net | 2.3 researchgate.net | - |
| ent-Broussonetine M | 1.2 researchgate.net | - | - | 0.29 researchgate.net |
| Broussonetine I | - | 2.9 nih.gov | - | - |
| ent-Broussonetine I | 0.33 nih.gov | - | - | - |
| ent-Broussonetine J2 | 0.53 nih.gov | - | - | - |
| (+)-Broussonetine W | - | - | 0.03 researchgate.net | - |
| (-)-Broussonetine W | 0.047 researchgate.net | - | - | - |
Given that this compound possesses a polyhydroxylated pyrrolidine ring that mimics the structure of a monosaccharide, it is plausible that it acts as a competitive inhibitor. A competitive inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. This mode of inhibition would be characterized by an increase in the apparent Km of the enzyme, with no change in the Vmax, in the presence of the inhibitor. However, definitive confirmation of the inhibition type for this compound would require dedicated enzyme kinetic experiments.
Preclinical Pharmacological Research Directions and Potential Applications of Broussonetine G
Investigation of Broussonetine G in Metabolic Regulation
Preclinical studies have highlighted the potential of this compound and its analogs to modulate key enzymes involved in metabolic pathways, suggesting a role in managing metabolic disorders.
Implications for Type 2 Diabetes Research (Preclinical Models)
The ability of this compound and its related compounds to inhibit glycosidases has significant implications for type 2 diabetes research. The modulation of glucose absorption after meals is a key strategy in managing type 2 diabetes. Animal models play a crucial role in investigating the potential of such compounds. frontiersin.orgnih.gov For example, the enantiomers of some broussonetine analogs have been found to be potent and selective inhibitors of rice α-glucosidase and rat intestinal maltase, enzymes relevant to carbohydrate digestion. mdpi.comnih.gov The study of such compounds in preclinical models helps to understand their potential to control blood sugar levels and their possible development as therapeutic agents for type 2 diabetes. researchgate.netnih.gov
Evaluation of this compound as a Potential Antiviral Agent (Preclinical Studies)
The therapeutic potential of glycosidase inhibitors extends to antiviral research. clockss.org Many viruses have glycoproteins on their surface that are crucial for their attachment and entry into host cells. The biosynthesis of these viral glycoproteins involves host cell glycosidases. Inhibition of these enzymes can lead to the formation of improperly folded or non-functional viral glycoproteins, thereby interfering with the viral life cycle.
Preclinical studies have suggested that some broussonetines, by virtue of their β-glycosidase inhibition, may have potential as anti-HIV agents. mdpi.comresearchgate.net The modulation of N-linked oligosaccharide biosynthesis through glycosidase inhibition can alter the glycosylation of tumor cells and prevent the formation of syncytium by HIV on lymphocytes, which has therapeutic implications. clockss.org The evaluation of this compound and its analogs in various in vitro and in vivo preclinical models is an active area of research to determine their efficacy and mechanism of action against different viruses. mdpi.comresearchgate.netchapman.edumdpi.com
Research on this compound in Antitumor Activity (In Vitro/Preclinical Studies)
The potential of this compound and its derivatives as anticancer agents is another significant area of preclinical investigation. doi.orgresearchgate.net The altered glycosylation patterns on the surface of cancer cells are known to play a role in tumor progression and metastasis.
Preclinical In Vitro Cytotoxicity Assays against Cancer Cell Lines
In vitro cytotoxicity assays are fundamental in early-stage cancer research to screen for potential anticancer compounds. nih.gov Various synthetic analogs of broussonetines have been evaluated for their antiproliferative and cytotoxic activities against a range of human cancer cell lines. researchgate.netresearchgate.net
For example, certain HCl salts of broussonetine analogs have demonstrated significant cytotoxicity against Jurkat, HeLa, and HCT-116 cell lines, with IC50 values in the low micromolar range. researchgate.net In another study, specific analogs showed potency comparable to or higher than the conventional anticancer drug cisplatin (B142131) in cell lines such as HeLa, A-549, Caco-2, and Jurkat. researchgate.net The table below summarizes the cytotoxic activities of some broussonetine analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Broussonetine Analog 14·HCl | HeLa | Comparable to Cisplatin | researchgate.net |
| Broussonetine Analog 14·HCl | A-549 | Comparable to Cisplatin | researchgate.net |
| Broussonetine Analog ent-14·HCl | Caco-2 | Comparable to Cisplatin | researchgate.net |
| Broussonetine Analog ent-14·HCl | Jurkat | Comparable to Cisplatin | researchgate.net |
| Broussonetine Analog 7 | Jurkat | 6.6 | researchgate.net |
| Broussonetine Analog ent-7 | Jurkat | 5.6 | researchgate.net |
| Broussonetine Analog 29 | Jurkat | 6.1 | researchgate.net |
| Homospisulosine 7 | Jurkat, MDA-MB-231, MCF-7, HCT-116, Caco-2 | Comparable to Cisplatin and Etoposide | researchgate.net |
Exploration of Cellular Targets and Pathways in Cancer (Preclinical)
Understanding the cellular targets and pathways affected by this compound and its analogs is crucial for their development as anticancer drugs. Preclinical research aims to elucidate these mechanisms. The PI3K/AKT/mTOR and MAPK signaling pathways are critical in regulating cell proliferation, survival, and metabolism, and their dysregulation is common in many cancers. nih.govmdpi.com
Research into the effects of broussonetine analogs suggests that their cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death). aging-us.com For instance, some analogs have been shown to induce apoptosis in colorectal cancer cells. researchgate.net The exploration of how these compounds interact with key regulatory proteins in cancer-related pathways, such as those involved in cell cycle control and apoptosis, is an ongoing effort in preclinical cancer research. mdpi.comfrontiersin.org Further investigation into the specific molecular targets of this compound will provide a clearer picture of its potential as a therapeutic agent in oncology.
Potential as Pharmacological Chaperones for Lysosomal Storage Diseases (Preclinical Research)
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, due to deficient enzyme activity. scielo.brmdpi.com Pharmacological chaperone therapy (PCT) is an emerging therapeutic strategy that utilizes small molecules to bind to and stabilize mutant enzymes, thereby facilitating their proper folding, preventing their degradation, and enabling their transport to the lysosome. fondazionetelethon.itresearchgate.net This approach can lead to an increase in the residual enzyme activity, which may be sufficient to slow disease progression. scielo.br
The potent and generally non-specific glycosidase inhibitory activity of broussonetines makes them candidates for investigation as pharmacological chaperones. doi.org Glycosidases are a class of enzymes that are deficient in many LSDs. This compound, in particular, has been shown to inhibit several β-glycosidases. nih.gov This inhibitory action is a key characteristic of many pharmacological chaperones, which often act as competitive inhibitors at sub-inhibitory concentrations to stabilize the target enzyme.
Preclinical research has laid the groundwork for understanding how such compounds could be beneficial. Studies have demonstrated that pharmacological chaperones can rescue mutated enzymes and, in some cases, work synergistically with enzyme replacement therapy (ERT). fondazionetelethon.it The principle relies on the chaperone molecule binding to the misfolded enzyme in the endoplasmic reticulum, assisting its correct conformation and subsequent trafficking to the lysosome. scielo.br
While direct preclinical studies specifically evaluating this compound as a pharmacological chaperone for a particular lysosomal storage disease are not extensively detailed in the provided search results, its established profile as a potent glycosidase inhibitor strongly suggests its potential in this area. doi.orgnih.govresearchgate.net The general approach for assessing such potential involves in vitro assays with patient-derived cells harboring specific enzyme mutations and subsequent in vivo studies in animal models of the disease. researchgate.net
Table 1: Preclinical Research on Pharmacological Chaperones for Lysosomal Storage Diseases
| Therapeutic Strategy | Mechanism of Action | Potential Application for this compound |
|---|---|---|
| Pharmacological Chaperone Therapy (PCT) | Small molecules bind to and stabilize mutant enzymes, aiding in proper folding and trafficking to the lysosome. scielo.brfondazionetelethon.itresearchgate.net | As a potent glycosidase inhibitor, this compound could potentially stabilize deficient glycosidases in certain LSDs. doi.orgnih.gov |
| Combination with Enzyme Replacement Therapy (ERT) | Chaperones can enhance the stability and efficacy of the recombinant enzyme used in ERT. fondazionetelethon.it | This compound's stabilizing properties could potentially augment the effects of ERT for specific LSDs. |
Exploratory Preclinical Studies on Other Biological Activities
Beyond its potential relevance to lysosomal storage diseases, this compound and related compounds from Broussonetia species have been investigated for a range of other biological activities in preclinical settings. doi.org These studies highlight the diverse pharmacological potential of this class of alkaloids.
Broussonetines, as a group, are recognized for their potent but often non-specific inhibition of various glycosidases. doi.org This broad-spectrum inhibitory action underpins many of their observed biological effects. For instance, broussonetines E, F, and G have demonstrated potent β-glycosidase inhibition, which has led to suggestions of their therapeutic potential as antitumor and anti-HIV agents in early research. researchgate.net
The genus Broussonetia has a history of use in traditional medicine, and scientific investigations have sought to validate these uses by exploring the bioactivities of its constituent compounds. doi.org Extracts from Broussonetia species have shown antifungal, anti-inflammatory, antioxidant, and antispasmodic activities. doi.org While these activities are attributed to the plant extract as a whole, the presence of bioactive alkaloids like this compound contributes to this pharmacological profile.
Table 2: Other Reported Preclinical Biological Activities of Broussonetines
| Biological Activity | Findings |
|---|---|
| Glycosidase Inhibition | This compound inhibits β-glucosidase, β-galactosidase, and β-mannosidase. nih.gov Other broussonetines show potent inhibition against various glycosidases. doi.orgresearchgate.net |
| Antitumor Potential | Some broussonetines have been suggested to have therapeutic potential as antitumor agents due to their glycosidase inhibition. researchgate.net |
| Anti-HIV Potential | The glycosidase inhibitory activity of some broussonetines has led to early suggestions of their potential as anti-HIV agents. researchgate.net |
| Antioxidant Activity | Extracts of Broussonetia papyrifera containing related compounds have shown antioxidant properties. doi.org |
| Antifungal Activity | Extracts from Broussonetia species have demonstrated antifungal activity. doi.org |
Future Research Directions and Translational Perspectives for Broussonetine G
Integration of Advanced Omics Technologies in Mechanistic Studies
To fully elucidate the mechanisms of action of Broussonetine G and its analogues, the integration of advanced "omics" technologies is indispensable. nih.govuninet.edunih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, system-wide view of the molecular changes induced by these compounds. frontlinegenomics.commdpi.com
Key Omics Applications in this compound Research:
| Omics Technology | Application in this compound Research |
| Genomics | Identifying genetic factors that may influence individual responses to this compound-based therapies. nih.gov |
| Transcriptomics | Analyzing changes in gene expression profiles in response to this compound treatment to understand the downstream signaling pathways affected by glycosidase inhibition. nih.gov |
| Proteomics | Identifying the full spectrum of protein targets of this compound and its analogues, and quantifying changes in protein expression and post-translational modifications. frontlinegenomics.com |
| Metabolomics | Profiling the metabolic perturbations caused by this compound, offering insights into its effects on cellular metabolism and identifying potential biomarkers of efficacy. uninet.edu |
By combining these omics datasets, researchers can construct detailed molecular networks that map the intricate biological pathways modulated by this compound. This integrated approach will not only deepen our understanding of its therapeutic effects but also aid in the identification of novel drug targets and predictive biomarkers for personalized medicine. nih.govnih.gov
Exploration of Novel Therapeutic Applications in Preclinical Disease Models
While the potential of broussonetines in cancer and HIV therapy has been noted, a broader exploration of their therapeutic applications in various preclinical disease models is a crucial future direction. nih.govresearchgate.net The ability of these compounds to modulate glycosylation processes suggests their potential relevance in a wide range of pathologies where glycans play a significant role. nih.gov
Preclinical models are instrumental in bridging the gap between basic research and clinical application. mdpi.com For instance, rodent and non-human primate models of Parkinson's disease can be used to evaluate the neuroprotective effects of this compound analogues. atuka.com Similarly, models of metabolic disorders, such as type 1 and type 2 diabetes, can be employed to assess the efficacy of these compounds in regulating glucose metabolism. syncrosome.com
Furthermore, the anti-inflammatory properties observed for some compounds from the Broussonetia genus suggest that this compound and its derivatives could be investigated in models of inflammatory diseases. mdpi.com Preclinical models of infectious diseases, including fungal and bacterial infections, also present an opportunity to explore the antimicrobial potential of these alkaloids. biomodels.com
Sustainable Production and Biocatalytic Approaches for this compound and Analogues
The natural abundance of this compound is limited, making its large-scale production for research and potential therapeutic use a significant hurdle. Therefore, the development of sustainable and efficient production methods is a high-priority research area.
Chemoenzymatic synthesis and biocatalytic approaches offer promising alternatives to traditional chemical synthesis. capes.gov.brmdpi.comworktribe.com These methods often provide higher stereo- and regioselectivity, operate under milder reaction conditions, and are more environmentally friendly. almacgroup.com For example, ω-transaminase/monoamine oxidase cascade processes have been successfully used for the synthesis of chiral pyrrolidines, the core structure of broussonetines. capes.gov.br
The "alkyne zipper" reaction is another powerful tool in synthetic chemistry that has been utilized in the total synthesis of natural products like this compound. mdpi.com Future research will likely focus on optimizing these synthetic routes and exploring the use of engineered microorganisms or enzymes to produce this compound and its analogues in a scalable and cost-effective manner. upv.es This includes the potential for developing "green" manufacturing processes that utilize renewable feedstocks. researchgate.neturv.cat
Collaborative Research Initiatives in Glycobiology and Chemical Biology
The complexity of glycobiology and the multifaceted nature of this compound's biological activities necessitate a collaborative research approach. Fostering initiatives that bring together experts from glycobiology, chemical biology, medicinal chemistry, and clinical research is essential for accelerating progress in this field. cicbiogune.esschumann-lab.com
Such collaborations can facilitate the sharing of resources, expertise, and novel technologies. crick.ac.uk For example, chemical biologists can contribute to the design and synthesis of novel this compound probes and analogues, while glycobiologists can utilize these tools to investigate their interactions with specific enzymes and their effects on cellular glycosylation. cicbiogune.es These interdisciplinary partnerships are crucial for translating basic scientific discoveries into tangible therapeutic outcomes.
Conclusion
Summary of Key Research Findings on Broussonetine G
This compound is a polyhydroxylated pyrrolidine (B122466) alkaloid, part of the iminosugar class of compounds, originally isolated from the branches of Broussonetia kazinoki SIEB. nih.govdntb.gov.ua Its molecular structure features a (2R, 3R, 4R, 5R)-pyrrolidine core with a distinctive long alkyl side chain. researchgate.netmdpi.com A significant body of research has focused on its role as a glycosidase inhibitor. nih.govdoi.org Specifically, this compound and its analogs have demonstrated potent inhibitory activity against various β-glycosidases, including β-glucosidase and β-galactosidase. nih.govresearchgate.netmdpi.com This inhibitory action is considered to have therapeutic potential for conditions such as cancer and HIV, as well as being investigated for its role in diabetes. researchgate.netmdpi.com
The stereochemistry of the pyrrolidine ring and the side chain has been shown to be critical for its biological activity. mdpi.comresearchgate.net Different stereoisomers of broussonetines exhibit varied potency and selectivity for different glycosidases. researchgate.net For instance, while some broussonetines are potent inhibitors of β-glycosidases, their enantiomers can be selective and potent inhibitors of α-glucosidase. mdpi.comresearchgate.net The unique structure of this compound has also made it a subject of interest in synthetic organic chemistry. mdpi.comresearchgate.net
Outstanding Research Questions and Challenges
Despite the promising findings, several challenges and unanswered questions remain in the research of this compound. A primary obstacle is the development of efficient and scalable methods for its total synthesis. beilstein-journals.orgcapes.gov.br While various synthetic routes have been established, they are often complex and may involve numerous steps, hindering the production of large quantities needed for extensive preclinical and clinical investigations. researchgate.netbeilstein-journals.org
Further research is required to fully elucidate the in vivo mechanisms of action and the complete pharmacokinetic profile of this compound. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a therapeutic agent. mdpi.comresearchgate.netnih.gov
The full spectrum of its biological targets is yet to be completely mapped out. While its effects on glycosidases are well-documented, its interactions with other cellular proteins and pathways need more in-depth investigation to identify potential off-target effects and explore new therapeutic applications. researchgate.netdoi.org Additionally, determining the precise structure-activity relationships (SAR) by synthesizing and testing more analogs will be essential for designing new derivatives with enhanced potency and selectivity. mdpi.comresearchgate.net The limited availability of the natural product also poses a challenge for comprehensive biological screening. mdpi.com
Significance of this compound in Natural Product Chemistry and Drug Discovery Research
This compound holds considerable significance in the fields of natural product chemistry and drug discovery. openaccessjournals.com Its complex and stereochemically rich structure presents a formidable challenge to synthetic chemists, thereby stimulating the development of novel synthetic strategies and methodologies. beilstein-journals.orgcapes.gov.br The total synthesis of this compound and its analogs not only provides access to these molecules for biological studies but also advances the field of organic synthesis. researchgate.netopenaccessjournals.com
Q & A
Q. How are control groups and experimental conditions standardized in this compound research?
- Methodological Answer:
- Positive Controls: Acarbose for α-glucosidase, cisplatin for cytotoxicity.
- Negative Controls: Vehicle-only (DMSO/PBS) to exclude solvent effects.
- Blinding: Double-blind design in animal studies to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
